molecular formula C17H19NO3S B1660725 2-(4-Methoxyphenyl)-1-tosylazetidine CAS No. 824390-93-4

2-(4-Methoxyphenyl)-1-tosylazetidine

Cat. No.: B1660725
CAS No.: 824390-93-4
M. Wt: 317.4 g/mol
InChI Key: RFYOLQWRUOYQGJ-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-1-tosylazetidine is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles known for their unique chemical properties and potential applications in various fields. The presence of the 4-methoxyphenyl and 4-methylbenzene-1-sulfonyl groups in the structure of this compound imparts specific chemical characteristics that make it of interest in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-1-tosylazetidine typically involves the following steps:

  • Formation of the Azetidine Ring: : The azetidine ring can be formed through a cyclization reaction involving a suitable precursor. One common method is the reaction of an appropriate amine with a halogenated compound under basic conditions to form the azetidine ring.

  • Introduction of the 4-Methoxyphenyl Group: : The 4-methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction. This involves the reaction of a suitable nucleophile with a 4-methoxyphenyl halide under appropriate conditions.

  • Introduction of the 4-Methylbenzene-1-sulfonyl Group: : The 4-methylbenzene-1-sulfonyl group can be introduced through a sulfonylation reaction. This involves the reaction of the azetidine intermediate with a sulfonyl chloride derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-1-tosylazetidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles such as halides, amines, or alcohols can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with modified functional groups.

Scientific Research Applications

2-(4-Methoxyphenyl)-1-tosylazetidine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: The compound’s potential biological activity is of interest in drug discovery and development. It may serve as a lead compound for designing new pharmaceuticals with specific biological targets.

    Medicine: Research into the compound’s pharmacological properties may reveal potential therapeutic applications, such as anti-inflammatory or anticancer activities.

    Industry: The compound’s chemical properties make it useful in the development of new materials, such as polymers or coatings, with specific desired characteristics.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-1-tosylazetidine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. These interactions can modulate biochemical pathways and lead to specific physiological effects. The exact mechanism of action would require detailed studies, including molecular docking, binding assays, and in vivo experiments.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxyphenyl)-1-(4-methylbenzene-1-sulfonyl)pyrrolidine: This compound has a similar structure but contains a five-membered pyrrolidine ring instead of the four-membered azetidine ring.

    2-(4-Methoxyphenyl)-1-(4-methylbenzene-1-sulfonyl)piperidine:

Uniqueness

2-(4-Methoxyphenyl)-1-tosylazetidine is unique due to its four-membered azetidine ring, which imparts specific chemical reactivity and steric properties. This uniqueness makes it valuable for studying reaction mechanisms and developing new synthetic methodologies. Additionally, its potential biological activity and applications in various fields further highlight its significance.

Properties

CAS No.

824390-93-4

Molecular Formula

C17H19NO3S

Molecular Weight

317.4 g/mol

IUPAC Name

2-(4-methoxyphenyl)-1-(4-methylphenyl)sulfonylazetidine

InChI

InChI=1S/C17H19NO3S/c1-13-3-9-16(10-4-13)22(19,20)18-12-11-17(18)14-5-7-15(21-2)8-6-14/h3-10,17H,11-12H2,1-2H3

InChI Key

RFYOLQWRUOYQGJ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC2C3=CC=C(C=C3)OC

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC2C3=CC=C(C=C3)OC

Origin of Product

United States

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